N-(2-methoxyethyl)-N-methylpiperidine-3-sulfonamide
Overview
Description
“N-(2-methoxyethyl)-N-methylpiperidine-3-sulfonamide” likely refers to a compound that contains a piperidine ring, which is a six-membered ring with one nitrogen atom, and a sulfonamide group, which is a functional group consisting of a sulfur atom, two oxygen atoms, and a nitrogen atom . The “N-(2-methoxyethyl)-N-methyl” part suggests that the nitrogen atom in the piperidine ring is substituted with a 2-methoxyethyl and a methyl group .
Molecular Structure Analysis
The molecular structure analysis would require experimental techniques like X-ray crystallography or NMR spectroscopy . Unfortunately, without specific data or literature on this compound, a detailed molecular structure analysis can’t be provided.Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the functional groups present. Piperidines are often involved in reactions such as alkylation, acylation, and N-oxidation . Sulfonamides are typically stable but can participate in reactions under certain conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and functional groups would influence properties like solubility, melting point, and boiling point .Scientific Research Applications
Thermoresponsive Polymers
“N-(2-methoxyethyl)-N-methylpiperidine-3-sulfonamide” can be used to synthesize thermoresponsive polymers . These polymers exhibit a lower critical solution temperature (LCST) and can change their solubility in water at different temperatures . This property is particularly useful in creating smart materials that respond to temperature changes, which can be applied in drug delivery systems where the polymer releases medication in response to the body’s temperature.
Hydrogel Formation
The compound’s ability to form hydrogels makes it valuable for biomedical applications, such as tissue engineering and wound healing. Hydrogels made from this compound can provide a moist environment that can promote healing and serve as scaffolds for cell growth .
Controlled/Living Polymerization
This compound can be used in controlled/living polymerization techniques, such as reversible addition fragmentation transfer (RAFT) polymerization . This allows for the precise control over the molecular weight and structure of the synthesized polymers, which is crucial for creating materials with specific properties for targeted applications.
Block Copolymer Synthesis
It serves as a monomer for the synthesis of block copolymers. These block copolymers can self-assemble into various nanostructures, which have potential applications in nanotechnology and materials science .
Solvation of Ions
In the field of electrochemistry, the compound can be used to study the solvation of ions, particularly lithium ions. This is relevant for the development of electrolytes in lithium-ion batteries .
Phase Transition Studies
The compound’s unique structure allows researchers to study phase transitions in polymers. Understanding these transitions can lead to the development of new materials with phase-change properties, useful in thermal management systems .
Surfactant-like Behavior
With its amphiphilic structure, the compound can exhibit surfactant-like behavior. This makes it useful in creating emulsions or as a stabilizer in various industrial processes .
Bioconjugation
Lastly, due to its reactive sulfonamide group, it can be used for bioconjugation. This involves attaching biomolecules to polymers, which can be used in biosensors or as targeted drug delivery vehicles .
Future Directions
properties
IUPAC Name |
N-(2-methoxyethyl)-N-methylpiperidine-3-sulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O3S/c1-11(6-7-14-2)15(12,13)9-4-3-5-10-8-9/h9-10H,3-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAJHLTRSCKULDB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCOC)S(=O)(=O)C1CCCNC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxyethyl)-N-methylpiperidine-3-sulfonamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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